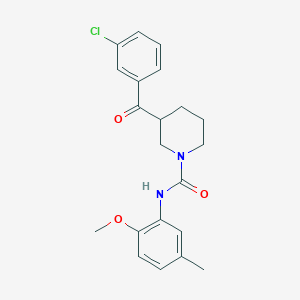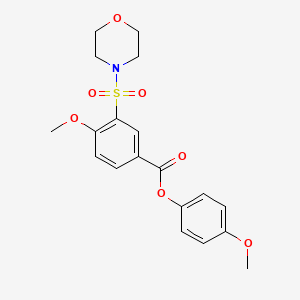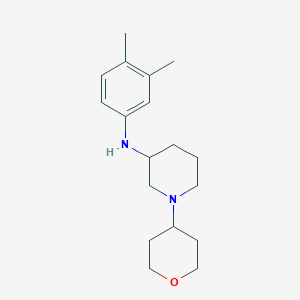
3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide, also known as Cmpd-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
作用機序
3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide exerts its effects through the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound can disrupt these processes and induce cell death in cancer cells. Additionally, the inhibition of CK2 can reduce inflammation and oxidative stress, leading to improved cognitive function in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of pro-inflammatory cytokines. Additionally, this compound can reduce oxidative stress and improve cognitive function in neurological disorders.
実験室実験の利点と制限
One of the advantages of using 3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound in lab experiments is its low solubility, which can make it difficult to administer in certain assays.
将来の方向性
There are several future directions for the study of 3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the efficacy of this compound in animal models of cancer, inflammation, and neurological disorders. Another area of research is the investigation of the potential synergistic effects of this compound with other therapeutic agents. Finally, the development of more efficient synthesis methods for this compound could improve its accessibility for research and clinical use.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications for various diseases. Its specificity for CK2 and low toxicity make it an attractive candidate for further research and development. Further studies are needed to fully understand the mechanisms of action and potential clinical applications of this compound.
合成法
The synthesis of 3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide involves a series of chemical reactions that result in the formation of the final product. The starting material is 2-methoxy-5-methylbenzaldehyde, which undergoes a Grignard reaction with 3-chlorobenzoyl chloride to form the intermediate. This intermediate is then reacted with piperidine and carboxylic acid to produce the final product, this compound.
科学的研究の応用
3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to improve cognitive function and reduce oxidative stress.
特性
IUPAC Name |
3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-14-8-9-19(27-2)18(11-14)23-21(26)24-10-4-6-16(13-24)20(25)15-5-3-7-17(22)12-15/h3,5,7-9,11-12,16H,4,6,10,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQAKKKLCPYPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6106820.png)
![ethyl [1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6106822.png)
![1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6106827.png)
![2-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6106846.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)
![5-{[4-(3-methylphenoxy)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6106860.png)
![1-(3-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6106862.png)

![N-[2-(acetylamino)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6106872.png)
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)
![1-[2-methoxy-6-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6106884.png)

![[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol](/img/structure/B6106913.png)